Dihydrofolate Reductase (DHFR) Inhibition Potency and Selectivity Over Thioredoxin Reductase
Furo[2,3-b]pyridin-4-ol exhibits potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 59 nM, as determined by UV-Vis spectrophotometric monitoring of DHF-to-THF conversion [1]. In contrast, its inhibition of recombinant rat thioredoxin reductase 1 is approximately 68-fold weaker, with IC₅₀ values of 4.0 µM (60-minute incubation) and 5.7 µM (30-minute incubation) [1]. This differential activity demonstrates inherent selectivity for the folate pathway over the thioredoxin system, a property not uniformly shared by other furo[2,3-b]pyridine analogs lacking the 4-OH group.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 59 nM (human DHFR); 4.0-5.7 µM (rat thioredoxin reductase 1) |
| Comparator Or Baseline | Same compound assessed across two distinct enzyme targets (DHFR vs. thioredoxin reductase) within the same curated dataset |
| Quantified Difference | ~68-fold selectivity for DHFR over thioredoxin reductase |
| Conditions | Recombinant human DHFR, UV-Vis spectrophotometry, 6-minute assay; Recombinant rat thioredoxin reductase 1, DTNB reduction assay, 30 and 60-minute incubations |
Why This Matters
This selectivity profile reduces the likelihood of off-target thioredoxin reductase inhibition, a known source of cytotoxicity in normal tissues, thereby increasing the therapeutic window for DHFR-targeted applications.
- [1] BindingDB. BDBM50236321 / CHEMBL4097389. Affinity Data for Furo[2,3-b]pyridin-4-ol: IC₅₀ 59 nM (human DHFR), IC₅₀ 4.0 µM and 5.7 µM (rat thioredoxin reductase 1). View Source
